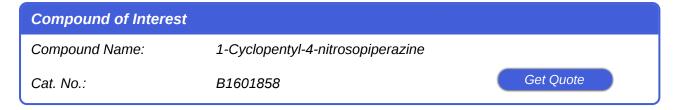




Application Notes and Protocols: 1-Cyclopentyl- 4-nitrosopiperazine (CPNP) Reference Standard

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentyl-4-nitrosopiperazine (CPNP) is a nitrosamine impurity of significant concern in the pharmaceutical industry.[1][2] Classified as a probable human carcinogen, its presence in drug substances and products is strictly monitored by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[1][3][4] CPNP has been identified as a Nitrosamine Drug Substance-Related Impurity (NDSRI) in the antibiotic rifapentine.[1] The formation of CPNP typically occurs through the reaction of the secondary amine precursor, 1-cyclopentylpiperazine, with a nitrosating agent.[1]

The availability of a well-characterized CPNP reference standard is crucial for the development, validation, and routine application of analytical methods aimed at detecting and quantifying this impurity at trace levels in pharmaceutical products.[1] These application notes provide detailed protocols for the preparation and use of a **1-Cyclopentyl-4-nitrosopiperazine** reference standard to ensure drug safety and compliance with regulatory requirements.

Preparation of 1-Cyclopentyl-4-nitrosopiperazine Reference Standard

The preparation of a CPNP reference standard involves a two-step process: chemical synthesis followed by rigorous purification and characterization to establish its identity, purity,



and potency.

Synthesis Protocol: N-Nitrosation of 1-Cyclopentylpiperazine

This protocol is based on general methods for the N-nitrosation of secondary amines.

Materials:

- 1-Cyclopentylpiperazine
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl)
- Dichloromethane (CH2Cl2)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Anhydrous magnesium sulfate (MgSO₄)
- Deionized water

Equipment:

- Round-bottom flask
- · Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- · Standard laboratory glassware

Procedure:



- In a round-bottom flask, dissolve 1-cyclopentylpiperazine in deionized water.
- Cool the solution to 0-5 °C in an ice bath with continuous stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite to the reaction mixture.
- While maintaining the temperature at 0-5 °C, add hydrochloric acid dropwise to the mixture until it is acidic (pH ~3).
- Continue stirring the reaction mixture in the ice bath for 1-2 hours.
- After the reaction is complete, neutralize the mixture by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
- Combine the organic extracts and wash them with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude **1-Cyclopentyl-4-nitrosopiperazine**.

Purification Protocol: Flash Column Chromatography

Materials:

- Crude 1-Cyclopentyl-4-nitrosopiperazine
- Silica gel (for column chromatography)
- Hexane
- Ethyl acetate

Equipment:

- · Glass chromatography column
- Fraction collector



- Thin-layer chromatography (TLC) plates and chamber
- UV lamp

Procedure:

- Prepare a silica gel slurry in hexane and pack the chromatography column.
- Dissolve the crude CPNP in a minimal amount of the mobile phase (e.g., a mixture of hexane and ethyl acetate).
- Load the sample onto the top of the silica gel column.
- Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
- Collect fractions and monitor the separation using thin-layer chromatography with UV visualization.
- Combine the fractions containing the pure CPNP.
- Remove the solvent under reduced pressure to yield the purified 1-Cyclopentyl-4nitrosopiperazine as an oil.

Characterization of the Reference Standard

The identity and purity of the prepared CPNP reference standard must be confirmed using various analytical techniques.



Technique	Parameter	Expected Result
LC-MS/MS	Mass-to-charge ratio (m/z)	[M+H]+ at m/z 184.1445
¹ H NMR	Chemical shifts and coupling	Signals corresponding to the cyclopentyl and piperazine protons.
¹³ C NMR	Chemical shifts	Signals corresponding to the carbon atoms of the cyclopentyl and piperazine rings.
FT-IR	Vibrational frequencies	Characteristic absorption bands for N-N=O stretching.
Purity (HPLC-UV)	Peak area percentage	≥ 98%

Use of 1-Cyclopentyl-4-nitrosopiperazine Reference Standard

The primary application of the CPNP reference standard is in the quantitative analysis of this impurity in pharmaceutical samples.

Protocol: Quantitative Analysis of CPNP in Rifapentine by LC-MS/MS

This protocol is adapted from the FDA's LC-ESI-HRMS method for the determination of CPNP in rifapentine.[3]

Sample Preparation:

- Accurately weigh a portion of the rifapentine drug substance or powdered drug product.
- Dissolve the sample in a suitable solvent, such as methanol, to a known concentration.
- Vortex and sonicate the sample to ensure complete dissolution.
- Centrifuge the sample to pellet any undissolved excipients.



• Filter the supernatant through a 0.22 μm syringe filter into an HPLC vial.

LC-MS/MS Method:

Parameter	Condition	
LC System	Agilent 1290 Infinity II or equivalent	
Column	Waters Acquity UPLC BEH C18, 1.7 μm, 2.1 x 50 mm or equivalent	
Mobile Phase A	0.1% Formic acid in Water	
Mobile Phase B	0.1% Formic acid in Acetonitrile	
Gradient	Optimized for separation of CPNP from the drug substance and other impurities.	
Flow Rate	0.4 mL/min	
Column Temperature	40 °C	
Injection Volume	5 μL	
MS System	High-Resolution Mass Spectrometer (e.g., Thermo Scientific Q Exactive)	
Ionization Mode	Positive Electrospray Ionization (ESI+)	
Monitored Ion (m/z)	184.1445	
Resolution	> 70,000	

Data Analysis:

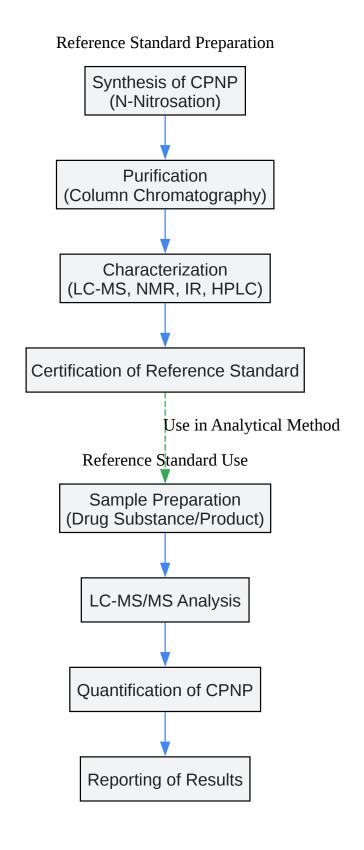
- Prepare a calibration curve using the **1-Cyclopentyl-4-nitrosopiperazine** reference standard at multiple concentration levels.
- Quantify the amount of CPNP in the sample by comparing its peak area to the calibration curve.



• The results should be reported in parts per million (ppm) or nanograms per day (ng/day) based on the maximum daily dose of the drug product.

Diagrams

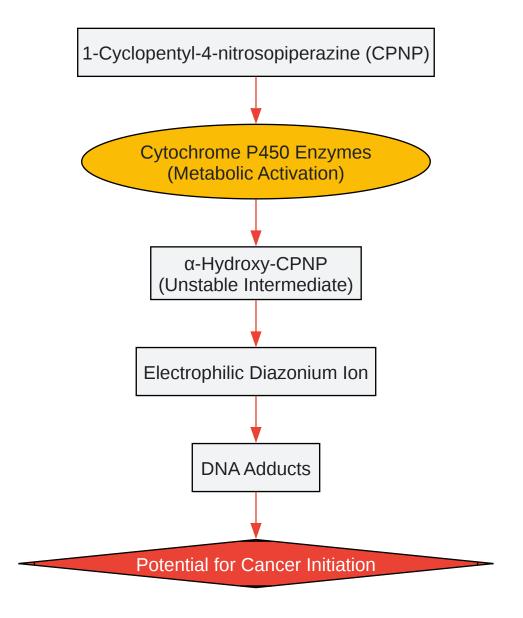




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Caption: Experimental workflow for CPNP reference standard preparation and use.





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Caption: Metabolic activation pathway of **1-Cyclopentyl-4-nitrosopiperazine**.

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